molecular formula C10H15NO2 B13466618 Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one

Cat. No.: B13466618
M. Wt: 181.23 g/mol
InChI Key: CNRAUOHKLCXLSL-UHFFFAOYSA-N
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Description

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound features a unique spirocyclic structure, which includes an oxazole ring fused to a pyridine ring and a cyclobutane ring. The presence of these heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which is then fused with a pyridine ring. The final step involves the formation of the spirocyclic structure by introducing the cyclobutane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

spiro[5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutane]-3-one

InChI

InChI=1S/C10H15NO2/c12-9-11-7-10(3-1-4-10)5-2-8(11)6-13-9/h8H,1-7H2

InChI Key

CNRAUOHKLCXLSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC3COC(=O)N3C2

Origin of Product

United States

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